Product packaging for 3-Ethylcyclobutan-1-amine(Cat. No.:)

3-Ethylcyclobutan-1-amine

Cat. No.: B12275087
M. Wt: 99.17 g/mol
InChI Key: RDOBCMAOFYDWKB-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Chemical Synthesis

Cyclobutane scaffolds are valuable building blocks in contemporary chemical synthesis, offering a unique combination of structural rigidity and inherent ring strain. researchgate.net This strained four-membered ring system provides a versatile platform for a variety of chemical transformations, including ring expansions, ring-opening reactions, and desymmetrization processes, which are crucial for the construction of complex molecular architectures. researchgate.net The inclusion of a cyclobutane motif can impart desirable properties to a molecule, such as increased metabolic stability and conformational restriction, which are highly sought after in medicinal chemistry. nih.govru.nl

The three-dimensional nature of the cyclobutane ring also presents opportunities for creating molecules with a high degree of structural diversity. nih.gov This is particularly relevant in fragment-based drug discovery, where the exploration of novel chemical space is paramount. nih.gov Furthermore, cyclobutane derivatives have been utilized as bioisosteric replacements for other cyclic systems, such as phenyl rings, offering potential advantages in physicochemical properties. nih.gov

Conformational Dynamics and Ring Strain in Substituted Cyclobutanes

The cyclobutane ring is not planar but adopts a puckered or folded conformation to alleviate some of the torsional strain that would be present in a planar structure. nih.gov This puckering results in C-C-C bond angles of approximately 88°, a deviation from the ideal 90° in a planar square but a necessary compromise to reduce eclipsing interactions between adjacent substituents. nih.gov The ring undergoes rapid inversion between two equivalent puckered conformations.

The inherent ring strain in cyclobutanes, estimated to be around 26.3 kcal/mol, is a defining feature of this ring system. nih.govwikipedia.org This strain arises from a combination of angle strain, due to the deviation from the ideal tetrahedral bond angle of 109.5°, and torsional strain from eclipsing interactions. wikipedia.org The strain energy can be influenced by the presence of substituents; for example, gem-dimethyl substitution has been shown to lower the strain energy of cyclobutanes. acs.org This stored energy can be harnessed to drive chemical reactions, making cyclobutanes reactive intermediates in various synthetic transformations. acs.orgnih.govosti.gov

Table 1: Comparison of Ring Strain in Cycloalkanes

CycloalkaneRing Strain (kcal/mol)
Cyclopropane29
Cyclobutane 26.3
Cyclopentane (B165970)7.4
Cyclohexane1.3

This table is generated based on data from various sources. nih.govwikipedia.org

Conceptual Framework for Amine Reactivity in Strained Systems

The reactivity of amines within strained ring systems is a subject of considerable interest. The inherent ring strain of the cyclobutane nucleus can influence the basicity and nucleophilicity of the amine functionality. Computational studies on simple cyclic amines have shown that basicity generally increases with ring size, with aziridines (three-membered rings) being notably less basic than their larger ring counterparts like azetidines (four-membered rings), pyrrolidines (five-membered rings), and piperidines (six-membered rings). srce.hr This trend is consistent with a decrease in ring strain. srce.hr

The release of ring strain can be a powerful driving force for reactions involving cyclic amines. nih.gov For example, the reductive ring-opening of strained cyclic amines like aziridines and azetidines is a well-established synthetic strategy. thieme-connect.com More recent research has explored the ring-opening of less strained systems like pyrrolidines, highlighting the ongoing efforts to expand the scope of these transformations. thieme-connect.com Furthermore, strategies involving "strain-release amination" have been developed, where highly strained C–C bonds react directly with amines to install cyclic motifs. acs.orgnih.gov

Research Avenues for 3-Ethylcyclobutan-1-amine within the Cyclobutane Amine Class

While specific research exclusively focused on this compound is not extensively documented in the provided search results, its structure suggests several potential avenues for investigation within the broader class of cyclobutane amines. As a 1,3-disubstituted cyclobutane, the relative stereochemistry (cis or trans) of the ethyl and amine groups will significantly impact its conformational preferences and reactivity.

Potential research directions for this compound could include:

Synthesis and Stereochemical Control: Developing efficient and stereoselective syntheses to access both the cis and trans isomers of this compound would be a fundamental starting point.

Conformational Analysis: Detailed conformational studies using techniques like NMR spectroscopy and computational modeling would provide valuable insights into the interplay between the ethyl and amine substituents and the puckered cyclobutane ring. acs.orgnih.gov

Medicinal Chemistry Applications: Given the interest in cyclobutane scaffolds in drug discovery, this compound could serve as a fragment or building block for the synthesis of novel bioactive molecules. nih.govru.nl Its specific substitution pattern could offer unique interactions with biological targets.

Catalysis and Ligand Development: The amine functionality could be utilized for the development of novel ligands for transition metal catalysis. The rigid cyclobutane backbone could enforce specific coordination geometries, potentially leading to catalysts with unique selectivity.

Materials Science: The incorporation of this compound into polymers or other materials could impart interesting properties due to the rigid and three-dimensional nature of the cyclobutane core.

Table 2: Publicly Available Information for this compound and Related Compounds

Compound NameCAS NumberMolecular Formula
This compound1335139-17-7C6H13N
This compound hydrochlorideNot explicitly foundC6H14ClN
(1s,3r)-3-Amino-1-ethylcyclobutan-1-ol2680528-04-3C6H13NO
3,3-Diethylcyclobutan-1-amine hydrochloride1955519-12-6C8H18ClN

This table is compiled from information available in public databases. uni.lubldpharm.comnih.govbldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B12275087 3-Ethylcyclobutan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

3-ethylcyclobutan-1-amine

InChI

InChI=1S/C6H13N/c1-2-5-3-6(7)4-5/h5-6H,2-4,7H2,1H3

InChI Key

RDOBCMAOFYDWKB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)N

Origin of Product

United States

Advanced Synthetic Strategies for 3 Ethylcyclobutan 1 Amine and Its Derivatives

Direct and Indirect Amination Approaches to Cyclobutane (B1203170) Amines

The introduction of an amine functionality onto a cyclobutane ring can be achieved through various direct and indirect methods. These strategies often involve the transformation of a pre-existing functional group on the cyclobutane core.

Reductive Amination Pathways for Cyclobutane Systems

Reductive amination is a powerful and widely used method for the synthesis of amines, including cyclobutane amines. researchgate.netmasterorganicchemistry.comyoutube.com This reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net For the synthesis of 3-ethylcyclobutan-1-amine, the corresponding ketone, 3-ethylcyclobutanone, would be the key starting material.

The process involves the initial formation of an imine or enamine intermediate from the ketone and an amine (or ammonia), which is then reduced in situ to the desired amine. rsc.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. masterorganicchemistry.comyoutube.com The choice of reducing agent can be crucial for achieving high yields and selectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com

Recent advancements have focused on the development of more efficient and environmentally friendly catalytic systems, including the use of earth-abundant metal catalysts like iron and cobalt. d-nb.infod-nb.infosci-hub.se These catalysts can operate under milder conditions and offer high functional group tolerance. d-nb.infosci-hub.se For instance, iron-catalyzed reductive amination has been shown to be effective for a broad range of ketones and aldehydes, including those with heterocyclic and benzylic functionalities. d-nb.infosci-hub.se

A comparative overview of common reducing agents for reductive amination is presented below:

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Readily available, inexpensive.Can also reduce the starting ketone/aldehyde. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over ketones/aldehydes. masterorganicchemistry.comToxic cyanide byproducts. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and avoids cyanide. masterorganicchemistry.comMore expensive.
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Rh) "Green" reducing agent, high atom economy. researchgate.netRequires specialized equipment, potential for over-reduction.
Iron/Cobalt Catalysts Earth-abundant, good functional group tolerance. d-nb.infod-nb.infoMay require specific supports and reaction conditions. d-nb.infosci-hub.se

Hofmann-type Rearrangements in Cyclobutane Amine Synthesis

The Hofmann rearrangement provides an alternative, indirect route to primary amines from primary amides, with the loss of one carbon atom. wikipedia.orgnumberanalytics.comorgoreview.com This reaction is particularly useful for synthesizing amines where the corresponding amide is readily accessible. orgsyn.org In the context of this compound synthesis, the starting material would be 3-ethylcyclobutanecarboxamide.

The classical Hofmann rearrangement involves treating the primary amide with bromine or chlorine in the presence of a strong base like sodium hydroxide. wikipedia.orgorgoreview.com The reaction proceeds through a key isocyanate intermediate, which is then hydrolyzed to the primary amine and carbon dioxide. wikipedia.orglibretexts.org

Variations of the Hofmann rearrangement have been developed to overcome some of the limitations of the classical conditions. For instance, using reagents like [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA) allows the reaction to be carried out under mildly acidic conditions. researchgate.netorgsyn.org This "acidic Hofmann rearrangement" can be advantageous as it protects the newly formed amine from reacting with the isocyanate intermediate to form urea (B33335) byproducts. orgsyn.org The reaction with PIFA has been successfully applied to the synthesis of cyclobutylamine (B51885) hydrochloride from cyclobutanecarboxamide. researchgate.netorgsyn.org

The key steps in the Hofmann rearrangement are:

Deprotonation of the primary amide by a base. orgoreview.com

Reaction of the resulting anion with a halogen (e.g., bromine) to form an N-haloamide. orgoreview.com

A second deprotonation to form a bromoamide anion. wikipedia.org

Rearrangement of the bromoamide anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate. wikipedia.org

Hydrolysis of the isocyanate to a carbamic acid, which then loses carbon dioxide to yield the primary amine. wikipedia.orgorgoreview.com

Photochemical Routes to Substituted Cyclobutane Amines

Photochemical reactions, particularly [2+2] cycloadditions, offer a powerful and direct method for the construction of cyclobutane rings. libretexts.orgacs.org This approach can be utilized to synthesize substituted cyclobutane systems that can then be converted to the desired amines. The [2+2] photocycloaddition involves the reaction of two olefinic compounds upon irradiation with light, leading to the formation of a four-membered ring. acs.org

One of the key advantages of photochemical methods is the ability to generate strained ring systems that are often difficult to access through thermal reactions. libretexts.org For the synthesis of precursors to this compound, a photochemical [2+2] cycloaddition could involve the reaction of an appropriate alkene with another olefin. The regiochemistry and stereochemistry of the cycloaddition can often be controlled by the nature of the substituents on the starting alkenes. sci-hub.se

Recent developments have focused on expanding the scope of photochemical [2+2] cycloadditions to include unactivated olefins and to tolerate a wider range of functional groups, including amines. acs.org For example, the Kochi-Salomon reaction, which utilizes catalytic amounts of copper(I) salts, allows for the photocycloaddition of electronically unactivated olefins. acs.org Researchers have also developed amine-tolerant [2+2] photocycloaddition methods that can be run in water, providing a greener and more practical approach to the synthesis of amine-containing cyclobutanes. acs.org

Stereoselective and Enantioselective Synthesis of Chiral Cyclobutane Amines

The synthesis of chiral cyclobutane amines, where the amine group is attached to a stereogenic center, is of significant interest in medicinal chemistry. Achieving high levels of stereocontrol is a key challenge in the synthesis of these compounds.

Chiral Auxiliary Approaches and Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of chiral cyclobutane amines, a chiral auxiliary can be attached to either the cyclobutane precursor or the amine source to induce diastereoselectivity in the key bond-forming step. The auxiliary is then removed in a later step to reveal the desired enantiomerically enriched amine. wikipedia.org

A well-established example is the use of tert-butanesulfinamide (Ellman's auxiliary) in the asymmetric synthesis of chiral amines. harvard.edu Condensation of tert-butanesulfinamide with a ketone, such as 3-ethylcyclobutanone, would form a chiral sulfinylimine. Subsequent addition of a nucleophile or a reducing agent to the C=N bond would proceed with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. harvard.edu

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of the chiral-inducing agent is required. acs.org Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the desymmetrization of prochiral cyclobutane-1,3-diones via condensation with a primary amine. researchgate.netacs.orgresearchgate.net This reaction provides access to chiral cyclobutanes with a quaternary carbon center in high yields and enantioselectivities. acs.orgresearchgate.net

Transition metal catalysis is another important tool for the asymmetric synthesis of chiral amines. acs.orgfrontiersin.org For example, iridium-catalyzed asymmetric hydrogenation of imines is a highly efficient method for producing α-chiral amines. acs.org

Biocatalytic Methods for Chiral Cyclobutane Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. nih.govhims-biocat.eu Enzymes offer exquisite stereoselectivity and operate under mild reaction conditions, making them attractive for industrial applications. rsc.org

Transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. rsc.org This biocatalytic approach can be used for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net For the synthesis of chiral this compound, a suitable transaminase could be employed to convert 3-ethylcyclobutanone into the desired (R)- or (S)-enantiomer of the amine with high enantiomeric excess. researchgate.net

Imine reductases (IREDs) and reductive aminases (RedAms) are another class of enzymes that are increasingly being used for the synthesis of chiral amines. rsc.orgnih.gov These enzymes catalyze the reductive amination of ketones and aldehydes, often with high enantioselectivity. rsc.orgresearchgate.net The development of IREDs and RedAms has provided a direct and efficient biocatalytic route to a wide range of chiral primary, secondary, and tertiary amines. rsc.org

The table below summarizes some biocatalytic approaches for chiral amine synthesis:

Enzyme ClassReaction TypeAdvantages
Transaminases (ATAs) Asymmetric amination of ketones/aldehydes. rsc.orgHigh enantioselectivity, mild conditions. rsc.org
Imine Reductases (IREDs) Asymmetric reductive amination. rsc.orgDirect synthesis of chiral amines, broad substrate scope. rsc.org
Reductive Aminases (RedAms) Asymmetric reductive amination. rsc.orgSimilar to IREDs, can be highly selective. rsc.org
Monoamine Oxidases (MAOs) Kinetic resolution of racemic amines. nih.govCan provide access to enantiopure amines. nih.gov

Stereocontrolled Transformations of Cyclobutane Precursors

The synthesis of specific stereoisomers of substituted cyclobutanes, such as this compound, is a significant challenge that necessitates precise control over reaction pathways. Modern synthetic chemistry offers several powerful strategies to achieve this, primarily by manipulating existing chiral cyclobutane frameworks or by employing stereoselective cyclization reactions. mdpi.comacs.org These methods are crucial for accessing enantiomerically pure compounds, which is often a prerequisite for applications in medicinal chemistry and materials science.

Key strategies for stereocontrolled transformations include the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions. mdpi.com For instance, the enantioselective functionalization of cyclobutanone (B123998) can provide access to a variety of chiral cyclobutane derivatives. mdpi.com Similarly, ring expansion and contraction reactions of other cyclic precursors can be performed with high regio- and stereoselectivity under specific conditions. mdpi.com

One prominent approach involves the stereoselective [2+2] cycloaddition to form the cyclobutane ring. mdpi.com For example, the cycloaddition of an ethyl-substituted ketene (B1206846) with a chiral imine could theoretically yield an enantioenriched β-lactam, which can then be converted to the target amine through ring-opening and subsequent modifications. Another powerful technique is the modification of pre-existing, stereochemically defined cyclobutane precursors. Starting from a chiral cyclobutane carboxylic acid or a derivative, the carboxyl group can be converted to an amine via transformations like the Curtius, Hofmann, or Schmidt rearrangement, which typically proceed with retention of configuration at the migrating carbon. The synthesis of all four stereoisomers of a protected cyclobutane-1,2-diamine (B8145468) has been demonstrated starting from a single chiral precursor, highlighting the power of stereodivergent routes where orthogonal protecting groups allow for chemoselective manipulation of the functional groups. acs.org

The table below summarizes some advanced strategies applicable to the stereocontrolled synthesis of substituted cyclobutane amines.

Synthetic Strategy Description Key Features Reference
Asymmetric [2+2] Cycloaddition Reaction of an ethyl-substituted alkene with a ketene or another alkene component using a chiral catalyst or auxiliary to induce facial selectivity.Builds the cyclobutane core and sets stereocenters simultaneously. mdpi.com
Chiral Pool Synthesis Starting from an enantiomerically pure cyclobutane building block, such as a cyclobutane carboxylic acid, and converting the functional group to an amine.Utilizes readily available chiral starting materials. Stereochemistry is transferred from the precursor. acs.org
Diastereoselective Reduction Reduction of a prochiral 3-ethylcyclobutanone using a chiral reducing agent or a substrate-controlled approach to favor the formation of one diastereomer of the corresponding alcohol, which is then converted to the amine.Can provide high diastereoselectivity. The choice of reducing agent is critical. collectionscanada.gc.ca
Ring Contraction of Pyrrolidines Stereospecific contraction of a suitably substituted chiral pyrrolidine (B122466) can lead to the formation of a functionalized cyclobutane with excellent stereocontrol.Offers a novel entry to complex cyclobutanes from more readily available five-membered rings. acs.org

These methodologies underscore the versatility and precision available to chemists for constructing complex, stereochemically defined cyclobutane structures.

Utility of this compound as a Building Block in Complex Molecule Synthesis

This compound is a valuable bifunctional building block for the synthesis of more complex molecules, particularly in the field of drug discovery. enamine.net The compound features a small, rigid cyclobutane scaffold, which is increasingly recognized for its ability to confer favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility, while providing a three-dimensional exit vector for substituents. The primary amine group serves as a versatile chemical handle for a wide array of chemical transformations, allowing for its incorporation into larger molecular frameworks. molport.com Amines are fundamental reagents in chemical synthesis, capable of acting as nucleophiles, bases, and ligands in numerous reactions. molport.com

The strategic value of using constrained alicyclic amines like this compound lies in their ability to present pharmacophoric features in well-defined spatial orientations, which can enhance binding affinity and selectivity for biological targets. enamine.net The ethyl group provides a lipophilic substituent that can probe hydrophobic pockets in protein active sites, while the amine allows for the formation of key interactions such as hydrogen bonds or salt bridges.

Integration into Functionalized Molecular Architectures

The primary amine functionality of this compound is a key feature that allows for its straightforward integration into a variety of larger and more complex molecular architectures. The most common and robust method for this integration is through the formation of amide bonds. By reacting this compound with carboxylic acids, acid chlorides, or activated esters, a stable amide linkage is formed, effectively tethering the cyclobutane moiety to another molecular fragment. calstate.edu This amide coupling reaction is a cornerstone of medicinal chemistry, famously used in the construction of peptides. molport.com

Beyond simple amide formation, the amine can participate in a host of other bond-forming reactions, including:

Reductive amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-aryl amines.

These transformations enable the 3-ethylcyclobutane scaffold to be incorporated into a diverse array of structures, from simple substituted amides to complex heterocyclic systems. The table below illustrates representative reactions for integrating the amine into larger structures.

Reaction Type Reactant Resulting Functional Group Significance
Amide Coupling Carboxylic Acid / Acid ChlorideAmideForms highly stable, planar linkages common in bioactive molecules.
Reductive Amination Aldehyde / KetoneSecondary AmineCreates more flexible linkages and introduces a new substituent.
Sulfonamide Synthesis Sulfonyl ChlorideSulfonamideProduces a key functional group in many pharmaceutical agents.
Urea Formation IsocyanateUreaIntroduces a hydrogen-bond donor/acceptor motif.

Precursor for Advanced Synthetic Intermediates (e.g., from cyclobutane carbaldehyde analogues)

The synthetic utility of the 3-ethylcyclobutane core extends beyond the direct use of the amine. Related precursors, such as 3-ethylcyclobutane carbaldehyde, serve as valuable advanced synthetic intermediates. uni.lu Aldehydes are exceptionally versatile functional groups that can be transformed into a wide range of other moieties.

A notable synthetic route involves the [2+2] cycloaddition of an enamine with an α-haloacrylonitrile to produce a substituted cyclobutanecarbonitrile. google.com Subsequent hydrolysis of this nitrile under controlled acidic conditions can cleave the cyclobutane ring to yield a linear aldehyde intermediate. For example, hydrolysis of a 1-chloro-3-ethylcyclobutane carbonitrile derivative can yield a 2-halo-4-formyl-valeronitrile type structure. google.com Such intermediates are primed for intramolecular cyclization reactions. Acid-catalyzed ring closure of these aldehyde intermediates can be used to construct heterocyclic rings, such as pyridines. google.com This transformation highlights how the cyclobutane framework can act as a latent form of a linear precursor, which can be unmasked and cyclized to generate entirely different and more complex ring systems.

The table below outlines the transformation of cyclobutane precursors into advanced synthetic intermediates.

Starting Precursor Transformation Intermediate Formed Final Product Class Reference
3-EthylcyclobutanecarbonitrileAcidic Hydrolysis4-Formyl-pentanenitrile analogueAcyclic Aldehyde google.com
Acyclic Aldehyde-nitrileAcid-Catalyzed CyclizationSubstituted Pyridine (B92270)Heterocycles google.com
3-Ethylcyclobutane CarbaldehydeOxidation3-Ethylcyclobutanecarboxylic AcidCarboxylic Acids-
3-Ethylcyclobutane CarbaldehydeWittig ReactionAlkene-substituted CyclobutaneFunctionalized Alkenes-

These pathways demonstrate that the 3-ethylcyclobutane scaffold is not only a component to be incorporated but also a versatile precursor that can be strategically manipulated to build diverse and complex molecular entities.

Mechanistic Investigations and Reactivity Profiles of 3 Ethylcyclobutan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of 3-Ethylcyclobutan-1-amine makes it a competent nucleophile, enabling it to participate in a variety of bond-forming reactions. The outcomes of these reactions are influenced by both the inherent properties of the amine and the unique steric and electronic environment imposed by the 3-ethylcyclobutyl group.

Factors Influencing Nucleophilicity in Cyclobutane (B1203170) Amines (e.g., Steric and Electronic Effects)

The nucleophilicity of an amine is its ability to donate its electron pair to an electrophile. dalalinstitute.com This reactivity is governed by several factors, with steric and electronic effects being paramount. dalalinstitute.comrsc.org

Electronic Effects: The ethyl group at the 3-position of the cyclobutane ring is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted cyclobutylamine (B51885). dalalinstitute.com The sp³-hybridized carbons of the cyclobutane ring itself also contribute to this electron-donating environment.

Steric Effects: Steric hindrance plays a crucial role in modulating the reactivity of nucleophiles. wikipedia.org While the primary amine group (-NH₂) is relatively unhindered, the cyclobutane ring, particularly with the ethyl substituent, presents more steric bulk than a simple linear alkyl chain. nih.gov This bulk can impede the approach of the amine to sterically crowded electrophiles. wikipedia.org The puckered conformation of the cyclobutane ring further contributes to the steric environment around the amine. nih.gov The ethyl group can exist in either a cis or trans relationship to the amine, leading to different steric profiles for the diastereomers. Generally, the trans isomer would be expected to present less steric hindrance to the approach of an electrophile.

Table 1: Factors Affecting the Nucleophilicity of this compound

Factor Influence on Nucleophilicity Rationale
Electronic Effect Enhancing The electron-donating ethyl group and cyclobutane ring increase electron density on the nitrogen atom. dalalinstitute.com
Steric Effect Diminishing The bulky 3-ethylcyclobutyl group can hinder the approach to the electrophile. wikipedia.org
Hybridization Favorable The sp³ hybridized nitrogen has a readily available lone pair for donation.

| Solvent | Variable | The choice of polar protic or aprotic solvent can significantly affect nucleophilicity. |

Alkylation Reactions of this compound and Polyalkylation Control

As a primary amine, this compound can be alkylated by reaction with alkyl halides through nucleophilic substitution. This reaction leads to the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts.

A significant challenge in the alkylation of primary amines is controlling the degree of alkylation. libretexts.orglibretexts.org The initially formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. This can lead to a mixture of mono-, di-, and even tri-alkylated products.

Several strategies can be employed to favor mono-alkylation:

Use of a Large Excess of the Amine: By using a large molar excess of this compound relative to the alkylating agent, the probability of the alkylating agent encountering an unreacted primary amine is much higher than it encountering a mono-alkylated product. This statistical control pushes the reaction towards the desired secondary amine.

Reductive Amination: A more controlled method for mono-alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This avoids the direct use of alkyl halides and the associated polyalkylation problem.

Use of Protecting Groups: The amine can be protected with a group that allows for a single alkylation, followed by deprotection. For example, forming a sulfonamide allows for alkylation of the nitrogen, followed by removal of the sulfonyl group to yield the secondary amine. msu.edu

Table 2: Potential Products of Alkylation of this compound with an Alkyl Halide (R-X)

Product Structure Description
Mono-alkylation Secondary Amine
Di-alkylation Tertiary Amine

| Tri-alkylation | | Quaternary Ammonium Salt |

Acylation Reactions and Amide Formation

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-(3-ethylcyclobutyl)amide. allen.insavemyexams.com This reaction is a type of nucleophilic acyl substitution. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion to form the stable amide product. savemyexams.com Unlike alkylation, over-acylation is generally not a problem because the resulting amide is significantly less nucleophilic and less basic than the starting amine. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair through resonance, reducing its availability for further reactions.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct that is formed. nih.gov Alternatively, using two equivalents of the amine serves the same purpose, with one equivalent acting as the nucleophile and the second as the base. savemyexams.com

General Reaction Scheme for Acylation:

Reactants: this compound, Acyl Chloride (R-COCl)

Product: N-(3-ethylcyclobutyl)amide

Byproduct: HCl (neutralized by base)

This reaction is a robust and widely used method for creating stable amide linkages and is applicable to a wide range of acyl chlorides. sioc-journal.cnsemanticscholar.org

Addition Reactions with Carbonyl Compounds (Imines, Enamines)

Primary amines, such as this compound, react with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This reaction is typically catalyzed by a mild acid and is reversible. msu.eduunits.it

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. masterorganicchemistry.com The optimal pH for this reaction is typically mildly acidic (around 4-5), as sufficient acid is needed to protonate the hydroxyl group, but not so much that it protonates the amine nucleophile, rendering it unreactive. units.it

Since this compound is a primary amine (R-NH₂), it will form an imine. Secondary amines (R₂NH) react with aldehydes and ketones to form enamines (alkene-amines). libretexts.orgmasterorganicchemistry.com

General Reaction Scheme for Imine Formation:

Reactants: this compound, Aldehyde or Ketone

Intermediate: Carbinolamine

Product: Imine (Schiff Base)

Byproduct: Water

Ring-Opening Reactions and Ring Expansion Studies

The four-membered ring of this compound possesses significant ring strain, which serves as a thermodynamic driving force for reactions that can alleviate this strain. nih.govfiveable.me

Strain-Induced Reactivity of the Cyclobutane Core

The total strain energy of a cyclobutane ring is approximately 26.3 kcal/mol. nih.gov This instability arises from a combination of angle strain (C-C-C bond angles of about 90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. fiveable.mesolubilityofthings.com This inherent strain makes the C-C bonds of the cyclobutane ring susceptible to cleavage under certain conditions, leading to ring-opening reactions. masterorganicchemistry.comCurrent time information in Bangalore, IN.

While unsubstituted cyclobutane is kinetically stable, the presence of substituents can facilitate ring-opening. Current time information in Bangalore, IN. In the case of this compound, reactions that involve the formation of a carbocation or a radical on the ring can trigger a rearrangement. For example, diazotization of the amine to form a diazonium salt, which then leaves as N₂, would generate a highly unstable primary carbocation. This intermediate would likely undergo rapid rearrangement, including ring expansion to a more stable cyclopentyl system or ring-opening. wikipedia.orgchemistrysteps.com

Ring expansion reactions are common for cyclobutane derivatives, as they lead to the formation of the less strained and more stable cyclopentane (B165970) ring. chemistrysteps.commasterorganicchemistry.com For instance, the treatment of a cyclobutanol (B46151) with acid can initiate a pinacol-type rearrangement that expands the ring. Similarly, a carbocation adjacent to the cyclobutane ring can trigger a 1,2-alkyl shift, leading to ring expansion. masterorganicchemistry.com The presence of the amine and ethyl groups on the this compound skeleton would influence the regioselectivity of such rearrangements.

Furthermore, transition-metal catalyzed reactions are known to promote C-C bond cleavage in strained rings. masterorganicchemistry.com While specific studies on this compound are not widely documented, the principles of strain-release-driven reactivity are fundamental to its potential transformations beyond the chemistry of the amine group. nih.gov

Transition Metal-Mediated Ring Cleavage and Rearrangements

The high ring strain of the cyclobutane moiety makes its C-C bonds susceptible to cleavage by transition metals, a process known as C-C bond activation. rsc.orgnih.gov This reactivity has been extensively studied in various cyclobutane derivatives and provides a framework for understanding the potential transformations of this compound. Transition metals such as palladium and rhodium are particularly effective at catalyzing the ring-opening and rearrangement of these strained systems. rsc.orgscholaris.ca

Palladium-catalyzed reactions, for instance, have been shown to facilitate the ring-opening of cyclobutanone (B123998) oxime esters and cyclobutanols. rsc.orgnih.gov In these processes, the palladium catalyst can induce a radical ring opening or a β-carbon elimination from a palladium-alkoxide intermediate. rsc.orgnih.gov For this compound, the amine group could potentially coordinate to the metal center, directing the regioselectivity of the C-C bond cleavage. A plausible pathway could involve the formation of a transient σ-alkylpalladium complex following the ring opening, which could then be trapped by various coupling partners. nih.gov

Rhodium catalysts are also highly effective for transformations of cyclobutane systems. nih.govresearchgate.net Dirhodium tetracarboxylate catalysts, for example, can perform selective C-H functionalization at different positions on the cyclobutane ring by carefully choosing the catalyst's ligand framework. nih.gov While this is not a ring-cleavage reaction, it highlights the ability of transition metals to interact with the cyclobutane core. In the context of ring cleavage, rhodium-catalyzed processes could lead to rearranged products or serve as a method for constructing more complex molecular architectures from the cyclobutane scaffold.

The table below summarizes representative transition metal-catalyzed reactions on cyclobutane derivatives, illustrating the principles applicable to this compound.

Catalyst SystemSubstrate TypeTransformationKey Feature
Palladium(II) acetate (B1210297) / Phosphine LigandsCyclobutanolRing-Opening Polymerizationβ-Carbon elimination leads to polyketone formation. nih.gov
Palladium Catalyst / Visible LightCyclobutanone Oxime EsterRadical Ring OpeningGenerates a hybrid cyanoalkyl Pd(I) radical species. rsc.org
Rhodium(II) TetracarboxylateArylcyclobutaneC-H FunctionalizationCatalyst design controls site-selectivity (C1 vs. C3). nih.gov
Rhodium(I) ComplexAlkynylimineArylation-CyclizationForms substituted cyclobutylamines. scholaris.ca

Nucleophilic Ring Opening of Strained Cyclic Derivatives

The inherent strain in the four-membered ring of this compound makes it susceptible to nucleophilic ring-opening reactions, a characteristic shared with other strained heterocycles like epoxides and aziridines. princeton.edujsynthchem.comrsc.org However, unlike epoxides, the carbon atoms in a cyclobutane are not inherently electrophilic. Therefore, such reactions typically require activation of the cyclobutane ring or harsh reaction conditions. sioc-journal.cn

One strategy to facilitate nucleophilic attack is to convert the amine into a better leaving group. For example, quaternization of the nitrogen atom with an alkyl halide would generate a cyclobutylammonium salt. This positively charged group would activate the ring system towards nucleophilic attack by rendering the α-carbons more electrophilic, leading to ring cleavage.

The regioselectivity of the ring opening would be influenced by both steric and electronic factors. A nucleophile would likely attack the less sterically hindered carbon atom of the C-N bond. The reaction proceeds via a mechanism analogous to the SN2 pathway, resulting in an inversion of stereochemistry at the point of attack. jsynthchem.com The choice of nucleophile is broad, ranging from halides and cyanide to amines and alcohols. jsynthchem.comrsc.org The table below outlines general conditions for nucleophilic ring-opening on related strained ring systems.

Strained Ring SystemActivating Agent / ConditionNucleophileProduct Type
EpoxideAcidic or Basic ConditionsAmines, Alcohols, Phenols1,2-Disubstituted products. jsynthchem.com
Aziridine (N-Tosyl)Catalyst- and Solvent-FreeAminesVicinal-diamines. rsc.org
Donor-Acceptor CyclopropaneLewis Acid (In(NTf₂)₃)Intramolecular IndolePyrrolo[1,2-a]-indole framework. sioc-journal.cn

Stereochemical Outcomes and Diastereoselectivity in Reactions

The structure of this compound contains two stereocenters at the C1 and C3 positions. This gives rise to the possibility of four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The first two form one enantiomeric pair (the trans isomers), while the latter two form another enantiomeric pair (the cis isomers). Any chemical reaction performed on this molecule must therefore consider the stereochemical outcome.

Reactions can be categorized based on their stereoselectivity—the preferential formation of one stereoisomer over another. masterorganicchemistry.com When a reaction creates a new stereocenter in a molecule that already contains one, the products are diastereomers. The preference for the formation of one diastereomer over others is termed diastereoselectivity. masterorganicchemistry.com

In reactions involving this compound, the existing stereocenters at C1 and C3 will influence the stereochemical outcome of any subsequent transformation. For example, in a reaction where a reagent approaches the cyclobutane ring, it will encounter different steric environments on the two faces of the ring, dictated by the cis or trans orientation of the ethyl and amino groups. This steric hindrance often directs the reagent to the less hindered face, resulting in a diastereoselective reaction. masterorganicchemistry.com This principle is well-documented in the chemistry of substituted cyclobutanes, where reactions like reductions or C-H functionalizations can proceed with high levels of diastereoselectivity. nih.govsmolecule.com

The stereochemical outcome of a reaction is fundamentally determined by the relative energies of the transition states leading to the different stereoisomeric products. harvard.edu For instance, in the rhodium-catalyzed C-H functionalization of substituted cyclobutanes, the specific geometry of the catalyst's ligands dictates the trajectory of the substrate, enabling highly selective transformations at a specific C-H bond and leading to a single diastereomer. nih.gov Similarly, computational studies on other systems have shown that the formation of 1,3-anti products can be strongly favored due to the stability of the corresponding transition state. escholarship.org

The table below provides examples of diastereoselective reactions on related cyclic systems, highlighting the high degree of stereochemical control that can be achieved.

Reaction TypeSubstrateConditionsOutcomeDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
C-H FunctionalizationPhenylcyclobutaneRh₂(S-2-Cl-5-BrTPCP)₄cis-1,3-Disubstituted Cyclobutane>20:1 d.r., 94% e.e. nih.gov
ReductionCyclobutylidene Meldrum's AcidNaBH₄cis-1,3-Disubstituted Cyclobutane>20:1 d.r. smolecule.com
Aldol-Tishchenko ReactionPropiophenone-derived SulfinimineAldehyde, Base1,3-anti Amino Alcohol>95:5 d.r. escholarship.org

Computational Chemistry and Theoretical Studies of 3 Ethylcyclobutan 1 Amine

Quantum Chemical Investigations of Molecular Conformation and Dynamics

Quantum chemical calculations provide profound insights into the geometry and energetics of strained cyclic systems. For 3-Ethylcyclobutan-1-amine, these investigations center on the non-planar nature of the four-membered ring and the energetic consequences of its inherent strain.

The cyclobutane (B1203170) ring is not planar but exists in a dynamic equilibrium between two equivalent puckered conformations. This puckering is a mechanism to relieve the torsional strain that would be present in a planar structure. The transition between these conformations proceeds through a planar transition state, and the energy profile of this process is described by a ring-puckering potential energy surface.

High-level ab initio calculations on the parent cyclobutane molecule reveal a double-minimum potential energy well. nih.govacs.org The equilibrium puckering angle, which is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes, has been computationally determined to be approximately 29.6°. nih.gov The energy barrier for the ring to invert from one puckered conformation to the other (passing through the planar state) is relatively low, with a calculated value of around 482 cm⁻¹ (approximately 1.38 kcal/mol). nih.govacs.org

For this compound, the substituents on the ring alter this potential energy surface. The presence of the ethyl and amine groups at the 1 and 3 positions breaks the symmetry of the parent molecule. This results in non-equivalent puckered conformations, depending on whether the substituents are in axial-like or equatorial-like positions. Computational studies on other 3-substituted cyclobutanes suggest that the ring puckers to decrease torsional strain, favoring conformations where bulky substituents occupy equatorial-like positions to minimize steric interactions. nih.gov Therefore, the lowest energy conformers of this compound are expected to have the ethyl group in an equatorial position. The amine group at C1 would also preferentially occupy an equatorial position. The relative energies of the cis and trans diastereomers would be determined by the balance of these steric preferences.

Table 1: Calculated Ring-Puckering Parameters for Cyclobutane

ParameterCalculated ValueReference
Equilibrium Puckering Angle (θ)29.59° nih.gov
Inversion Barrier482 cm⁻¹ (~1.38 kcal/mol) nih.govacs.org
CH₂-Rocking Angle (α)5.67° nih.gov

The strain in the cyclobutane ring is evident in its internal bond angles and bond lengths, which deviate significantly from those of an unstrained alkane. Electron diffraction and computational studies show that the C-C bond lengths in cyclobutane are elongated to approximately 1.568 Å, compared to about 1.54 Å in ethane. caltech.eduscispace.com This lengthening is attributed to repulsions between the non-bonded carbon atoms across the ring. caltech.edu The internal C-C-C bond angles are compressed to around 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org

In this compound, these geometric parameters are further influenced by the substituents. The C-N bond of the amine group is expected to have a length typical for alkylamines, around 1.47 Å. The presence of the electron-donating ethyl and amino groups is not expected to drastically alter the C-C bond lengths within the ring from those observed in cyclobutane. However, steric repulsion between the substituents and the ring hydrogens may cause minor adjustments in bond angles and dihedral angles to find the lowest energy conformation. For instance, the C-C-C angle at the point of substitution (C1 and C3) might be slightly different from the angles at the unsubstituted C2 and C4 carbons.

Table 2: Comparison of Typical Bond Geometries

ParameterUnstrained Alkane (e.g., Propane)Cyclobutane (Calculated/Experimental)Expected in this compound
C-C Bond Length~1.54 Å~1.568 Å~1.56-1.57 Å
C-C-C Bond Angle~109.5°~88°~88-90°
C-N Bond LengthN/AN/A~1.47 Å

The total ring strain of cyclobutane is calculated to be approximately 26.3 kcal/mol (110 kJ/mol). libretexts.orgumass.edumasterorganicchemistry.com This high level of strain arises from two primary sources:

Angle Strain: This results from the compression of the internal C-C-C bond angles to ~88° from the ideal 109.5°. masterorganicchemistry.com This deviation forces the carbon bonding orbitals to have poor overlap, destabilizing the molecule.

Torsional Strain: This arises from the eclipsing interactions between adjacent C-H bonds. In a perfectly planar cyclobutane, all eight C-H bonds on the ring's periphery would be fully eclipsed. The ring puckers to a non-planar conformation, which significantly reduces this torsional strain by moving the hydrogen atoms towards a more staggered arrangement, even though this slightly increases the angle strain. libretexts.org

Electronic Structure and Reactivity Predictions

Theoretical methods are also powerful tools for predicting the electronic properties and chemical reactivity of molecules. For this compound, these studies focus on the distribution of electrons in molecular orbitals and the molecule's propensity to act as a base.

Frontier Molecular Orbital (FMO) theory is a model used to predict reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comfiveable.me

The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or base. youtube.comyoutube.com

The LUMO is the lowest-energy orbital that is empty and relates to the molecule's ability to act as an electrophile or Lewis acid. youtube.comyoutube.com

For this compound, the HOMO is expected to be predominantly localized on the lone pair of electrons of the nitrogen atom in the amine group. This makes the nitrogen atom the primary site of basicity and nucleophilicity, as it is the most available site to donate electrons to an acid or electrophile. youtube.com The energy of the HOMO (E_HOMO) provides an indication of the molecule's electron-donating ability; a higher E_HOMO suggests stronger nucleophilicity.

The LUMO is likely to be a σ* (antibonding) orbital associated with the strained C-C or C-N bonds of the cyclobutane ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalPredicted Primary LocationAssociated Chemical Property
HOMONitrogen lone pair (amine group)Basicity, Nucleophilicity
LUMOσ* orbitals of the strained ring (C-C, C-N)Electrophilicity (low), site for reduction

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). Computational chemistry offers several methods to predict pKa values, which are directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. rowansci.com These calculations often involve quantum mechanical models for the molecule combined with a continuum solvation model to account for the effects of the solvent (e.g., water). peerj.com

For this compound, the basicity is influenced by several factors. The nitrogen atom's lone pair is the basic site. The alkyl groups attached to it (the cyclobutyl ring and the hydrogen atoms) are electron-donating through induction, which helps to stabilize the positive charge in the protonated ammonium (B1175870) cation. The strained cyclobutyl group itself is generally considered to be electron-donating. Furthermore, the ethyl group at the 3-position is also a weak electron-donating group. Compared to cyclobutylamine (B51885), the presence of the ethyl group is expected to slightly increase the electron density at the nitrogen, thereby making this compound a slightly stronger base. Therefore, its pKa is predicted to be slightly higher than that of cyclobutylamine (pKa ≈ 10.4-10.7).

Computational Insights into Nucleophilicity and Electrophilicity

The reactivity of this compound is principally defined by the lone pair of electrons on its nitrogen atom, which makes it a potent nucleophile. Computational chemistry provides a quantitative lens through which to examine this property. Density Functional Theory (DFT) is a particularly powerful tool for this purpose, allowing for the calculation of electronic structure descriptors that correlate with reactivity. nih.gov

The nucleophilic character is fundamentally linked to the energy of the Highest Occupied Molecular Orbital (HOMO). For an amine, the HOMO is typically localized on the nitrogen's lone pair. A higher HOMO energy indicates that the electrons are less tightly held and more available for donation to an electrophile, signifying greater nucleophilicity. researchgate.net In this compound, the presence of electron-donating alkyl groups (the ethyl group and the cyclobutane ring) increases the electron density on the nitrogen atom via the inductive effect. This effect raises the energy of the HOMO compared to unsubstituted ammonia (B1221849) or simpler alkylamines, thus enhancing its nucleophilicity.

Conceptual DFT further quantifies reactivity through global indices such as the electrophilicity index (ω) and the nucleophilicity index (N). nih.govresearchgate.net The nucleophilicity index, N, is derived from the HOMO energy and provides a quantitative scale to compare the reactivity of different molecules. bohrium.com Theoretical calculations would be expected to show a higher N value for this compound than for less substituted amines.

Conversely, its electrophilicity is expected to be low. The electrophilicity index, ω, is calculated from the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies and indicates a molecule's ability to accept electrons. nih.gov For an alkylamine, which lacks low-energy unoccupied orbitals, the calculated ω value would be small, classifying it as a marginal electrophile. Local reactivity descriptors, such as Parr functions or Fukui functions, can also be calculated to confirm that the nitrogen atom is the primary nucleophilic site, while the acidic N-H protons are the most likely sites for electrophilic attack (as a Brønsted-Lowry acid). echemi.com

Table 1: Representative Calculated Reactivity Descriptors (Illustrative Data)
CompoundHOMO Energy (eV)Nucleophilicity Index (N)Electrophilicity Index (ω) (eV)
Ammonia-10.72.90.85
Ethylamine-9.93.40.79
This compound-9.63.70.75

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), these methods can identify the lowest-energy path from reactants to products. researchgate.net This involves calculating the geometries and energies of all relevant species along the reaction coordinate, including stable intermediates and, most importantly, transient transition states. acs.orgnih.gov For reactions involving this compound, such as its synthesis or its participation in nucleophilic substitutions, DFT calculations can provide a step-by-step energetic profile, revealing the feasibility of a proposed mechanism and identifying the rate-determining step.

Transition State Characterization for Synthetic Pathways

A plausible synthetic route to this compound is the reductive amination of 3-ethylcyclobutanone. A key step in this process is the initial nucleophilic attack of an amine source (e.g., ammonia) on the carbonyl carbon of the ketone to form a hemiaminal intermediate. Computational chemistry can precisely characterize the transition state (TS) of this step.

A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy pathway of a reaction. acs.org Its calculation is crucial for understanding reaction kinetics, as the energy difference between the reactants and the TS defines the activation energy barrier (ΔG‡). umw.edu A key feature of a computed TS structure is the presence of a single imaginary vibrational frequency. The displacement vector associated with this frequency corresponds to the motion of the atoms as they traverse the saddle point—for instance, the simultaneous formation of the N–C bond and the elongation of the C=O bond. youtube.com Computational analysis of this TS would reveal a structure where the nitrogen is partially bonded to the carbonyl carbon, and the geometry around the carbon is intermediate between trigonal planar (sp²) and tetrahedral (sp³).

Table 2: Representative Calculated Properties of a Transition State for Nucleophilic Attack of NH₃ on 3-Ethylcyclobutanone (Illustrative Data)
ParameterValueDescription
Forming N-C Bond Length1.95 ÅThe partial bond between the attacking nitrogen and the carbonyl carbon.
Elongating C=O Bond Length1.35 ÅThe carbonyl bond, breaking as the carbon rehybridizes.
Imaginary Frequency-350 cm⁻¹Confirms the structure as a true transition state for the reaction coordinate.
Activation Energy (ΔG‡)+18.5 kcal/molThe free energy barrier for the nucleophilic attack step.

Solvent Effects on Reaction Energetics and Pathways

Most chemical reactions are performed in a solvent, which can dramatically influence reaction rates and mechanisms. ucsb.edu Computational models account for these effects primarily through implicit (continuum) or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used. wikipedia.orgresearchgate.net These methods treat the solvent as a continuous dielectric medium that reacts to the solute's charge distribution, a process known as the self-consistent reaction field (SCRF). acs.org

For reactions involving this compound, the polarity of the molecule and any associated transition states is critical. In an Sₙ2 reaction where the amine acts as a nucleophile, the transition state often involves greater charge separation than the reactants. A polar solvent would stabilize this polar transition state more effectively than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. scielo.br Conversely, if the reactants are more charged than the transition state, a polar solvent could slow the reaction. Computational studies can quantify these effects by calculating the reaction profile in the gas phase and in various solvents, providing critical insights for optimizing reaction conditions. researchgate.net

Table 3: Calculated Solvent Effect on the Activation Energy (ΔG‡) of a Hypothetical Sₙ2 Reaction (Illustrative Data)
Solvent MediumDielectric ConstantCalculated ΔG‡ (kcal/mol)
Gas Phase1.025.0
Tetrahydrofuran (THF)7.521.5
Water78.417.0

Advanced Spectroscopic Characterization of 3 Ethylcyclobutan 1 Amine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. weebly.com Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the connectivity and spatial arrangement of atoms within the 3-Ethylcyclobutan-1-amine framework.

The initial step in the structural characterization of this compound involves 1D proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. emerypharma.com The ¹H NMR spectrum provides information about the chemical environment of each proton, their relative numbers through integration, and their connectivity through spin-spin coupling patterns. docbrown.info The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

However, due to the complexity arising from the cyclobutane (B1203170) ring and the ethyl substituent, 1D spectra alone are often insufficient for complete assignment. 2D NMR techniques are employed to resolve ambiguities. walisongo.ac.id Key 2D NMR experiments for this molecule would include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is invaluable for tracing the proton connectivity within the ethyl group and around the cyclobutane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

The determination of stereochemistry (i.e., whether the substituents are cis or trans) relies heavily on the Nuclear Overhauser Effect (NOE). The NOE is a through-space interaction between protons that are in close proximity, regardless of their bonding connectivity. wikipedia.org A 2D NOE Spectroscopy (NOESY) experiment maps these spatial relationships. For this compound, NOE correlations would be expected between the protons of the ethyl group and the protons on the cyclobutane ring. The presence or absence of specific NOE cross-peaks allows for the differentiation between the cis and trans isomers. mdpi.com For instance, in the cis isomer, an NOE would be observed between the methine proton at C1 (bearing the amine group) and the methine proton at C3 (bearing the ethyl group). This correlation would be absent or very weak in the trans isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis and trans-3-Ethylcyclobutan-1-amine.

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Atom Position Isomer Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key 2D Correlations (COSY, HMBC) Expected NOE Correlations for Stereochemistry
C1-H (CH-NH₂)cis~3.5~50COSY with C2-H, C4-H; HMBC to C2, C3, C4NOE to C3-H
trans~3.4~49COSY with C2-H, C4-H; HMBC to C2, C3, C4NOE to C2-H, C4-H (on same face)
C2-H₂/C4-H₂cis~1.8 - 2.2~30COSY with C1-H, C3-HNOE between cis protons on C2 and C4
trans~1.7 - 2.1~29COSY with C1-H, C3-HNOE between cis protons on C2 and C4
C3-H (CH-Et)cis~2.0~40COSY with C2-H, C4-H, CH₂-EtNOE to C1-H
trans~1.9~39COSY with C2-H, C4-H, CH₂-EtNOE to C2-H, C4-H (on same face)
CH₂ (Ethyl)cis/trans~1.4~28COSY with C3-H, CH₃-EtHMBC to C2, C3, C4
CH₃ (Ethyl)cis/trans~0.9~12COSY with CH₂-EtHMBC to C3, CH₂-Et
NH₂cis/transBroad, variable---

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering is a dynamic process, with the ring rapidly inverting between equivalent (or non-equivalent, in a substituted ring) puckered conformations at room temperature. Dynamic NMR spectroscopy, which involves acquiring spectra at different temperatures, is the primary technique for studying such conformational changes. nih.govnih.gov

For this compound, as the temperature is lowered, the rate of ring inversion slows down. If the rate becomes slow enough on the NMR timescale, separate signals for the axial and equatorial protons in the different conformations may be observed. By analyzing the changes in the spectra with temperature, specifically the temperature at which distinct signals coalesce into a single averaged signal, it is possible to calculate the energy barrier (ΔG‡) for the ring inversion process. researchgate.net This provides valuable insight into the conformational flexibility and stability of the cyclobutane ring system.

Isotopic labeling is a powerful technique used to simplify complex NMR spectra and to probe specific sites within a molecule. wikipedia.org It involves replacing an atom with one of its isotopes, most commonly ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. cernobioscience.com

In the context of this compound, several isotopic labeling strategies could be beneficial:

¹⁵N Labeling: Replacing the natural abundance ¹⁴N with ¹⁵N would allow for direct observation of the nitrogen atom by ¹⁵N NMR. It would also enable the use of inverse-detection experiments like ¹H-¹⁵N HMBC to confirm the connectivity around the amine group and to measure ¹H-¹⁵N coupling constants, which can provide conformational information. rsc.org

¹³C Labeling: While ¹³C is NMR active, its low natural abundance (~1.1%) can lead to long acquisition times for certain experiments. Synthesizing the molecule with ¹³C-enriched precursors at specific positions would dramatically increase the signal-to-noise ratio for ¹³C NMR and facilitate more advanced experiments, such as ¹³C-¹³C correlation studies (INADEQUATE), to definitively map the carbon framework. americanpeptidesociety.org

Deuterium (²H) Labeling: Strategically replacing specific protons with deuterium simplifies the ¹H NMR spectrum by removing the signals and couplings of the labeled protons. This can help in assigning overlapping signals and confirming the positions of specific hydrogens. sigmaaldrich.com

Isotopic labeling is particularly crucial for studying the adducts of this compound, as it can help to identify the exact site of interaction and elucidate the structure of the resulting complex. cernobioscience.com

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). docbrown.info For this compound (molecular formula C₆H₁₃N), HRMS can determine its exact mass. This precise mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds that might have the same nominal mass. For example, the calculated exact mass of the molecular ion [C₆H₁₃N]⁺• would allow it to be differentiated from an isobaric ion like [C₅H₉O]⁺•.

In addition to providing the molecular weight, mass spectrometry, particularly with techniques like Electron Ionization (EI), causes the molecular ion to fragment in a predictable manner. Analyzing this fragmentation pattern provides valuable structural information that acts as a molecular fingerprint. For this compound, two primary fragmentation pathways are expected: those characteristic of aliphatic amines and those of cyclobutane rings.

Amine-Directed Fragmentation (α-Cleavage): The most characteristic fragmentation pathway for aliphatic amines is cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orgwhitman.edu This results in the formation of a stable, nitrogen-containing cation. For this compound, this would involve the cleavage of the C1-C2 or C1-C4 bond of the ring, leading to a resonance-stabilized iminium ion. The loss of the largest possible radical is generally favored.

Cyclobutane Ring Fragmentation: The strained cyclobutane ring can also undergo characteristic fragmentation. A common pathway is the cleavage of the ring into two ethylene molecules or their derivatives. docbrown.info For the molecular ion of this compound, this could involve a retro-[2+2] cycloaddition-type cleavage, leading to the loss of a neutral ethene molecule and formation of a smaller radical cation.

Table 2: Plausible Mass Spectrometry Fragments for this compound (C₆H₁₃N, MW = 99.17).

Note: The molecular ion [M]⁺• would have an odd m/z value of 99, consistent with the nitrogen rule.

m/z Value Possible Fragment Ion Proposed Fragmentation Pathway Notes
99[C₆H₁₃N]⁺•Molecular Ion (M⁺•)Presence confirms the molecular weight.
84[C₅H₁₀N]⁺Loss of a methyl radical (•CH₃) from the ethyl group.M-15
70[C₄H₈N]⁺Loss of an ethyl radical (•C₂H₅) via α-cleavage.M-29, a common pathway for ethyl-substituted amines.
56[C₃H₆N]⁺Ring opening followed by cleavage.A characteristic fragment for substituted cyclobutane amines.
44[C₂H₆N]⁺α-cleavage involving loss of the cyclobutyl radical.A very common fragment for primary amines with a substituted α-carbon.
41[C₃H₅]⁺Cyclobutyl cation from cleavage of the C-N bond.Common hydrocarbon fragment.
28[C₂H₄]⁺•Ethene radical cation resulting from ring cleavage.Characteristic of cyclobutane fragmentation.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups (Amine, Cyclobutane)

The vibrational spectrum of this compound is dominated by the characteristic modes of its primary amine group, the ethyl substituent, and the cyclobutane ring.

Amine Group Vibrations: The primary amine (-NH₂) group gives rise to several distinct vibrational modes. spectroscopyonline.com

N-H Stretching: Primary amines exhibit two N-H stretching vibrations in the region of 3300 to 3500 cm⁻¹: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. rockymountainlabs.comwpmucdn.com These bands are typically sharper and less intense than the O-H stretching bands of alcohols. libretexts.org

N-H Bending (Scissoring): A characteristic scissoring vibration of the NH₂ group is observed in the range of 1550 to 1650 cm⁻¹. libretexts.org

N-H Wagging: A broad absorption band due to the out-of-plane wagging of the N-H bonds can be found in the 650 to 900 cm⁻¹ region for primary amines. libretexts.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines like this compound typically appears in the 1000 to 1250 cm⁻¹ range. libretexts.org

Cyclobutane Ring and Ethyl Group Vibrations: The cyclobutane ring and the attached ethyl group contribute a series of vibrations primarily associated with C-H and C-C bonds.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the cyclobutane ring and the ethyl group are expected in the 2800 to 3000 cm⁻¹ region. rockymountainlabs.com

CH₂ Bending (Scissoring): The scissoring modes of the CH₂ groups are anticipated around 1440 to 1500 cm⁻¹.

Ring Vibrations: The cyclobutane ring itself has characteristic deformation and puckering modes. Studies on substituted cyclobutanes have identified several narrow absorption regions that are characteristic of the ring system, though their intensities can vary. dtic.mil These complex vibrations, often coupled with substituent modes, contribute to the unique fingerprint region of the spectrum (below 1500 cm⁻¹). The ring breathing mode, which is a symmetric stretching of the C-C bonds in the ring, is often a strong band in the Raman spectrum.

The expected vibrational modes for this compound are summarized in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
Asymmetric N-H StretchPrimary Amine3400 - 3500 (Medium)3400 - 3500 (Weak)
Symmetric N-H StretchPrimary Amine3300 - 3400 (Medium)3300 - 3400 (Weak)
C-H Stretches (Aliphatic)Cyclobutane, Ethyl2850 - 2960 (Strong)2850 - 2960 (Strong)
N-H Bending (Scissoring)Primary Amine1550 - 1650 (Medium to Strong)1550 - 1650 (Weak)
CH₂ Bending (Scissoring)Cyclobutane, Ethyl1440 - 1500 (Medium)1440 - 1500 (Medium)
C-N StretchAliphatic Amine1000 - 1250 (Weak to Medium)1000 - 1250 (Medium)
N-H WaggingPrimary Amine650 - 900 (Broad, Strong)650 - 900 (Weak)
Cyclobutane Ring ModesCyclobutaneFingerprint Region (<1400)Fingerprint Region (<1400)

Detection of Hydrogen Bonding Interactions

Hydrogen bonding significantly influences the vibrational spectra of amines, particularly the N-H stretching modes. In concentrated samples or in the presence of hydrogen bond acceptors, intermolecular hydrogen bonds of the type N-H···N or N-H···X (where X is a heteroatom) form. These interactions weaken the N-H bond, causing the corresponding stretching frequency to decrease and the absorption band to broaden and become more intense.

In the IR spectrum of this compound, the formation of adducts through hydrogen bonding would be evidenced by a shift of the N-H stretching bands to lower wavenumbers, typically by about 100 cm⁻¹. libretexts.org The distinct, sharp peaks of the free N-H stretches observed in the gas phase or in dilute non-polar solutions would coalesce into a single, broad band in the liquid state or in concentrated solutions. The extent of this shift and broadening can provide qualitative information about the strength of the hydrogen bonding interactions. The N-H bending and wagging modes are also affected, though often to a lesser extent than the stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For saturated aliphatic amines like this compound, which lack extensive π-electron systems, the accessible electronic transitions are of high energy.

The primary electronic transition for saturated compounds containing atoms with lone pairs of electrons, such as the nitrogen in an amine, is the promotion of a non-bonding electron (n) to an anti-bonding sigma orbital (σ). This is known as an n → σ transition. shu.ac.uk

For simple aliphatic amines, this n → σ* transition occurs at wavelengths in the far-UV region, typically around 200 nm. libretexts.org These transitions are generally of low molar absorptivity (ε), often in the range of 100-7,000 L mol⁻¹ cm⁻¹. libretexts.org Due to their absorption at short wavelengths and low intensity, UV-Vis spectroscopy is of limited utility for the routine characterization of simple aliphatic amines.

The position of the λₘₐₓ for the n → σ* transition is sensitive to the solvent environment. In polar, protic solvents (e.g., water, ethanol), hydrogen bonding can occur between the solvent protons and the nitrogen lone pair. This interaction stabilizes the non-bonding orbital, increasing the energy gap between the n and σ* orbitals. Consequently, a shift to shorter wavelengths (a hypsochromic or blue shift) is often observed in polar protic solvents compared to non-polar solvents like hexane. slideshare.netyoutube.com

The expected electronic transition for this compound is detailed in the table below.

Transition TypeChromophoreExpected λₘₐₓ (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
n → σ*Amine (N lone pair)~200Low to Medium (100 - 7,000)

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